molecular formula C11H14O3 B1674401 Galiellalactone CAS No. 133613-71-5

Galiellalactone

Número de catálogo B1674401
Número CAS: 133613-71-5
Peso molecular: 194.23 g/mol
Clave InChI: SOIISBQQYAGDKM-QJSROADHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Galiellalactone is a natural product found in Galiella rufa . It has a unique architecture, consisting of a [5,5,6]-fused tricyclic ring system . The molecular formula of Galiellalactone is C11H14O3 .


Synthesis Analysis

The synthesis of Galiellalactone has been discussed in various studies . The molecule consists of an α,β-unsaturated lactone ring that acts as a Michael acceptor . Different synthetic approaches have been used, including intramolecular Diels–Alder reaction and Metathesis .


Molecular Structure Analysis

The molecular weight of Galiellalactone is 194.23 g/mol . It has four stereocenters, and the tertiary stereocenter has the angular hydroxyl group, which is very important for its bioactivity .


Chemical Reactions Analysis

The retrosynthetic analysis of the reported method showed that tricyclic core structure .


Physical And Chemical Properties Analysis

Galiellalactone has a molecular weight of 194.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .

Aplicaciones Científicas De Investigación

1. Prostate Cancer Treatment

Galiellalactone has been identified as a potent inhibitor of STAT3 signaling, which is crucial in the growth of prostate cancer cells. Research by Hellsten et al. (2011) highlighted galiellalactone's effectiveness in inhibiting prostate cancer stem cell-like cells, particularly those expressing active STAT3. These cells, marked by aldehyde dehydrogenase (ALDH), exhibit increased self-renewing and tumorigenicity, characteristics of cancer stem cells. Galiellalactone treatment led to a decrease in the proportion of ALDH+ prostate cancer cells and induced apoptosis in these cells, suggesting its potential as a therapeutic agent for prostate cancer treatment (Hellsten et al., 2011).

2. STAT3 Signaling Inhibition

Weidler et al. (2000) discovered that galiellalactone effectively inhibits the IL-6-induced expression of secreted alkaline phosphatase (SEAP) in HepG2 cells by blocking the binding of activated Stat3 dimers to DNA. This selectivity makes galiellalactone a promising candidate for treating diseases arising from inappropriate IL-6 expression and a tool for studying JAK/STAT pathways (Weidler et al., 2000).

3. Chemotaxonomic Marker in Sarcosomataceae

Köpcke et al. (2002) found that (-)-galiellalactone and its precursors, which exhibit significant pharmacological activities, are unique to the Sarcosomataceae family in Ascomycota. This discovery suggests that galiellalactone and its precursors can serve as chemotaxonomic markers for this family, reinforcing its phylogenetic definition (Köpcke et al., 2002).

4. Dual NF-κB/STAT3 Inhibition

Perez et al. (2014) demonstrated that galiellalactone inhibits both the STAT3 and NF-κB signaling pathways. This dual inhibition was shown to be effective against HIV-1 infection, cancer, and inflammatory diseases. Galiellalactone prevented NF-κB binding to DNA and inhibited the nuclear translocation of the NF-κB p65 subunit, highlighting its potential as a lead compound for novel drug development (Perez et al., 2014).

5. Targeting Prostate Cancer Cell Cycle

Garrido-Rodriguez et al. (2019) investigated the effects of galiellalactone on prostate cancer cells' cell cycle. They found that galiellalactone induced cell cycle arrest independently of the NF-κB and STAT3 pathways in certain prostate cancer cell lines. Additionally, the study identified Nucleolar and spindle associated protein 1 (NUSAP1) as a potential molecular target for galiellalactone, suggesting its role as a biomarker for the responsiveness to galiellalactone's antitumor activity (Garrido-Rodriguez et al., 2019).

6. Effect on Immune Suppression in Cancer

Ylitalo et al. (2019) explored the impact of galiellalactone on the generation of myeloid-derived suppressor cells (MDSCs) by prostate cancer cells. They discovered that galiellalactone blocked the prostate cancer cell-induced generation of MDSC-like monocytes, which have an immunosuppressive phenotype. This finding suggests galiellalactone's potential in reversing cancer-caused immunosuppression and as a new immunotherapeutic approach for prostate cancer treatment (Ylitalo et al., 2019).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Propiedades

IUPAC Name

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIISBQQYAGDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395194
Record name Galiellalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one

CAS RN

133613-71-5
Record name Galiellalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galiellalactone
Reactant of Route 2
Galiellalactone
Reactant of Route 3
Galiellalactone
Reactant of Route 4
Galiellalactone
Reactant of Route 5
Galiellalactone
Reactant of Route 6
Galiellalactone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.